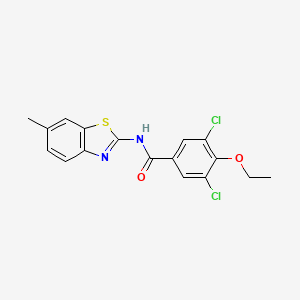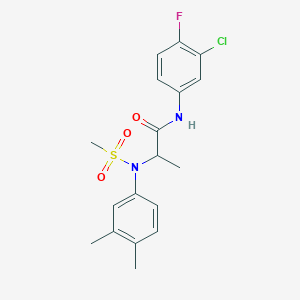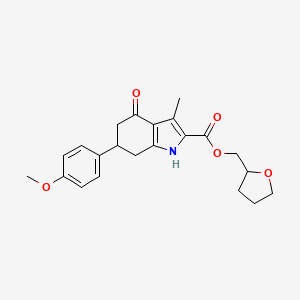![molecular formula C19H18ClNO B4193173 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone](/img/structure/B4193173.png)
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone
Übersicht
Beschreibung
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone, also known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors in the brain. It was first synthesized in 1995 by John W. Huffman, hence the name JWH. Since then, it has been used extensively in scientific research to study the mechanisms of action and physiological effects of cannabinoids.
Wirkmechanismus
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone acts as a potent agonist at the cannabinoid receptors in the brain. Specifically, it binds to the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. By activating these receptors, this compound produces a range of effects on the body and mind.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include pain relief, anti-inflammatory activity, appetite stimulation, and mood enhancement. It has also been shown to produce some adverse effects, such as tachycardia, hypertension, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has several advantages for use in laboratory experiments. It is a highly potent and selective agonist at the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, this compound has some limitations as well. It has been shown to produce some adverse effects, which may limit its use in certain experiments. Additionally, its potency and selectivity may make it difficult to extrapolate the results to other cannabinoids or to the human body.
Zukünftige Richtungen
There are several future directions for research on 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and reduced adverse effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and anxiety.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has been extensively used in scientific research to study the mechanisms of action and physiological effects of cannabinoids. It is a highly potent and selective agonist at the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. While it has some limitations and adverse effects, it remains an important reference compound for researchers studying cannabinoids.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has been used extensively in scientific research to study the mechanisms of action and physiological effects of cannabinoids. It is commonly used as a reference compound for testing the activity of newly synthesized cannabinoids. It has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-7-ethylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-3-14-8-6-9-16-17(13(2)22)12-21(19(14)16)11-15-7-4-5-10-18(15)20/h4-10,12H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFGOPLEEANNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-furylmethyl)-3-[3-(4-morpholinyl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4193090.png)
![4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4193109.png)
![1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193116.png)
![3-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4193131.png)
![3-amino-N-[2-(dimethylamino)ethyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193135.png)
![1-[3-(benzylsulfonyl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B4193137.png)
![ethyl 1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4193150.png)

![2-hydroxy-5-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B4193167.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylpentanoic acid](/img/structure/B4193187.png)

![N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4193201.png)
![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4193205.png)
